1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane
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Overview
Description
1-Hexyl-3,4,7-trioxabicyclo[410]heptane is a chemical compound with the molecular formula C10H18O3 It is a bicyclic ether that features a unique trioxabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hexyl alcohol with a suitable epoxide in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic ethers or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane
- 3,4,7-Trioxabicyclo[4.1.0]heptane derivatives
Uniqueness
1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane is unique due to its hexyl substituent, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
681855-87-8 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-hexyl-3,4,7-trioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-10-8-12-11-7-9(10)13-10/h9H,2-8H2,1H3 |
InChI Key |
KNZCXZVYHJACPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC12COOCC1O2 |
Origin of Product |
United States |
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